molecular formula C13H15NO2 B023694 Benzyl 3,4-dihydropyridine-1(2H)-carboxylate CAS No. 68471-58-9

Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

Cat. No. B023694
CAS RN: 68471-58-9
M. Wt: 217.26 g/mol
InChI Key: LLRZWESXFFNSKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related dihydropyridine compounds often involves reactions of benzaldehyde, aniline, and ethylacetoacetate, sometimes using l-proline-Fe(III) complex as a catalyst at room temperature. Such synthesis methods are characterized by spectral methods and X-ray diffraction studies (Sambyal et al., 2011).

Molecular Structure Analysis

The crystal and molecular structures of related dihydropyridine compounds have been explored through X-ray diffraction methods. These studies reveal details about the conformation of the dihydropyridine ring and the spatial arrangement of substituent groups (Iwasaki et al., 1987).

Chemical Reactions and Properties

Dihydropyridines can undergo various functionalization reactions, such as with 2,3-diaminopyridine, leading to different products depending on the reaction conditions and the presence of bases or other reagents (Yıldırım et al., 2005). Additionally, the reactivity of zinc carboxylate complexes with dihydropyridine derivatives highlights the versatility of these compounds in catalyzing carbon-carbon bond formation reactions (Singh et al., 2011).

Physical Properties Analysis

The physical properties of dihydropyridine derivatives, such as crystalline structure and conformation, are crucial in understanding their behavior in different chemical environments. These properties are often elucidated through X-ray crystallography, revealing details like flat boat conformations and the arrangement of phenyl rings (Iwasaki et al., 1987).

Chemical Properties Analysis

The chemical properties of dihydropyridine compounds are influenced by their molecular structure. For instance, the presence of benzyl groups and their orientation relative to the dihydropyridine ring can affect the compound's reactivity and interaction with other molecules. These properties are often studied through spectroscopic methods and theoretical calculations, providing insights into their potential applications in organic synthesis and coordination chemistry (Mekheimer et al., 1997).

Scientific Research Applications

  • Visible-Light-Mediated Carboxylation

    A study highlights that the visible-light-mediated carboxylation of benzylic C-H bonds with CO2 can produce 2-arylpropionic acids under metal-free conditions. This method enables the synthesis of various drugs (Meng et al., 2019).

  • Role in Reduction Reactions

    Another research found that carboxylic acids are crucial in the reduction of nitrosobenzene by dihydropyridine in acetonitrile, with the major product being hydroxylamine when dihydropyridine is used in excess (Awano & Tagaki, 1986).

  • Anticancer Drug Synthesis

    The compound is also used in the synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).

  • Borohydride Synthesis

    It's involved in the production of stable pyridinium borohydride, advancing the use of biologically inspired hydride donors in borohydride synthesis (WilkinsLewis et al., 2017).

  • Crystal Structure Analysis

    The crystal structures of related dihydropyridine derivatives reveal their potential applications in organic synthesis due to their similarity in molecular orbitals (Iwasaki et al., 1987).

  • Synthesis of Carboxylic Acid Fluorides

    1-Acyl-4-benzylpyridinium tetrafluoroborates, related to this compound, are generated in situ, allowing for the convenient synthesis of carboxylic acid fluorides (Wagner et al., 1999).

  • Diverse Compound Synthesis

    The compound is used in a three-step method for preparing diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds from 2-bromobenzoate precursors (Freeman et al., 2023).

  • Potential in Pharmacology

    There is research suggesting its derivatives might have potential as calcium-channel antagonists (Linden et al., 2011).

properties

IUPAC Name

benzyl 3,4-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1,3-5,7-9H,2,6,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRZWESXFFNSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576114
Record name Benzyl 3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

CAS RN

68471-58-9
Record name Benzyl 3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68471-58-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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